molecular formula C22H29ClN6O2 B2683682 8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione CAS No. 879757-49-0

8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione

Cat. No.: B2683682
CAS No.: 879757-49-0
M. Wt: 444.96
InChI Key: ICNJSVWYPSAZLE-UHFFFAOYSA-N
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Description

8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione is a chemical compound with the CAS Registry Number 879757-49-0 and a molecular weight of 444.96 g/mol . It is a purine-2,6-dione derivative, a class of compounds known to be investigated for their potential as inhibitors of the enzyme dipeptidyl peptidase IV (DPP-4) . DPP-4 inhibitors are a significant area of research for metabolic diseases, and this structural family shares this potential application . The compound features a complex structure with a 3-methylbutyl group at the 7-position of the purine-dione core and a 4-[(2-chlorophenyl)methyl]piperazin-1-yl moiety at the 8-position . It is offered with a purity of 90% or higher and is available for purchase in various quantities suitable for laboratory research, such as 1mg, 5mg, and 20mg . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to comply with all applicable laws and regulations regarding the handling and use of this chemical.

Properties

IUPAC Name

8-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN6O2/c1-15(2)8-9-29-18-19(26(3)22(31)25-20(18)30)24-21(29)28-12-10-27(11-13-28)14-16-6-4-5-7-17(16)23/h4-7,15H,8-14H2,1-3H3,(H,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNJSVWYPSAZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4Cl)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.

    Substitution with Chlorophenylmethyl Group: The piperazine ring is then reacted with 2-chlorobenzyl chloride in the presence of a base, such as sodium hydroxide, to introduce the chlorophenylmethyl group.

    Purine Core Synthesis: The purine core is synthesized separately through a series of reactions involving the condensation of appropriate amines and aldehydes, followed by cyclization.

    Coupling of Piperazine and Purine: The final step involves coupling the substituted piperazine with the purine core under acidic or basic conditions, depending on the specific reaction requirements.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The chlorophenylmethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.

    Substitution: Substituted derivatives with different functional groups replacing the chlorophenylmethyl group.

Scientific Research Applications

8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in the treatment of various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features and reported activities of compounds analogous to the target molecule:

Compound Name/ID Piperazine Substituent Position 7 Substituent Biological Target Activity/Potency Reference
Target Compound 4-[(2-Chlorophenyl)methyl] 3-methylbutyl [Inferred: PDE/ALDH] [Data not available]
NCT-501 (CID 4894361) 4-(cyclopropylcarbonyl) 3-methylbutyl ALDH1A1 IC50: ~76.82 µM (in DMSO)
Compound 8 () 4-[1-(3,4-dichlorophenyl)ethyl] 2-(piperazin-1-yl)acetyl PDE3 (vasodilation) Most active in series
Compound 4-(3-chlorophenyl) 3-methylbutyl [Not specified] [Unknown]
Compound (CID 4183021) 4-(3-chlorophenyl) 2-[(5-methylthiadiazolyl)sulfanyl]ethyl [Not specified] [Unknown]
Compound [Not specified] 3-phenoxypropyl CK2 kinase IC50: 8.5 µM

Key Findings:

Compounds with electron-withdrawing groups (e.g., 3,4-dichlorophenyl in ’s Compound 8) exhibit enhanced vasodilatory activity, suggesting that increased electronegativity improves PDE3 inhibition .

Position 7 Modifications: The 3-methylbutyl chain in the target compound and NCT-501 enhances lipophilicity, which may improve membrane permeability but reduce solubility in aqueous media . Bulky substituents at position 7 (e.g., 3-phenoxypropyl in ) correlate with reduced CK2 inhibitory activity, highlighting the sensitivity of kinase targets to steric effects .

Piperazine Linker Variations :

  • Acylated piperazines (e.g., NCT-501’s cyclopropylcarbonyl group) demonstrate selective ALDH1A1 inhibition, whereas arylalkyl piperazines (e.g., 2-chlorophenylmethyl in the target compound) are more common in PDE-targeted therapies .

Biological Activity Trends :

  • NCT-501 ’s ALDH1A1 inhibition (IC50 ~76.82 µM) suggests moderate potency, but structural optimization (e.g., chloroaryl vs. cyclopropane) could refine selectivity .
  • ’s Compound 8 outperformed the target compound’s structural analogues in vasodilation assays, emphasizing the importance of dichloro-substitution for PDE3 affinity .

Mechanistic and Pharmacological Implications

  • Target Selectivity : The 2-chlorophenylmethyl-piperazine motif may favor interactions with PDE isoforms or serotonin receptors, while cyclopropylcarbonyl-piperazines (NCT-501) align with ALDH1A1 inhibition .
  • Metabolic Stability : The 3-methylbutyl chain could prolong half-life compared to shorter alkyl chains (e.g., ethyl in ), but may require formulation adjustments to mitigate solubility challenges .
  • SAR Insights :
    • Ortho-chloro vs. meta-chloro positioning on the aryl ring warrants further exploration to balance steric effects and electronic contributions.
    • Hybridizing the target compound’s piperazine with NCT-501’s acyl group may yield dual-target inhibitors (e.g., PDE/ALDH) .

Biological Activity

The compound 8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione is a derivative of purine, which has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibitory effects.

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C20H25ClN4O2
  • Molecular Weight : 392.89 g/mol
  • CAS Number : 95800-84-3

Antibacterial Activity

Recent studies have indicated that derivatives of piperazine, like the compound , exhibit significant antibacterial properties. For instance, a study demonstrated that compounds with similar structures showed moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strains testedWeak to Moderate

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are crucial in various physiological processes and their inhibition can lead to therapeutic benefits in conditions like Alzheimer's disease and urinary tract infections.

EnzymeInhibition IC50 (µM)
Acetylcholinesterase (AChE)2.14 ± 0.003
Urease1.21 ± 0.005

These values indicate a strong inhibitory potential compared to standard inhibitors used in clinical settings .

Anti-inflammatory and Anticancer Properties

Research has also pointed towards the anti-inflammatory properties of similar piperazine derivatives. They have been shown to modulate inflammatory pathways, potentially providing relief in conditions like arthritis and other inflammatory diseases . Additionally, compounds with similar structures have demonstrated anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth .

Case Studies

  • Docking Studies : Molecular docking studies have been conducted to predict how this compound interacts with biological targets at the molecular level. These studies suggest that the compound can effectively bind to active sites on target proteins, which is essential for its pharmacological action.
  • In Vivo Studies : Preliminary in vivo studies on related compounds have shown promising results in reducing tumor sizes and improving survival rates in animal models . However, further research is needed to confirm these findings for the specific compound discussed.

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